1-Decylguanidinehemisulfate

Description

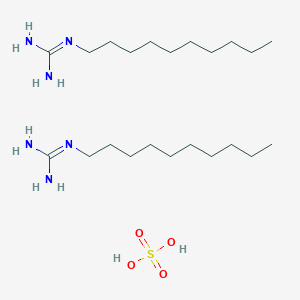

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H52N6O4S |

|---|---|

Molecular Weight |

496.8 g/mol |

IUPAC Name |

2-decylguanidine;sulfuric acid |

InChI |

InChI=1S/2C11H25N3.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-5(2,3)4/h2*2-10H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |

InChI Key |

FMALWYPGAYPOQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN=C(N)N.CCCCCCCCCCN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preventing Environmental Contamination:proper Disposal of Solutions Containing 1 Decylguanidinehemisulfate is Necessary to Avoid Contaminating the Wider Environment with Low Concentrations of the Biocide, Which Could Contribute to the Selection of Resistant Microorganisms in Soil and Water.

The following table outlines key strategies to mitigate the development of resistance to disinfectants like 1-Decylguanidinehemisulfate.

| Strategy | Rationale |

| Use of appropriate concentrations | To ensure complete microbial inactivation and prevent the survival of less susceptible strains. |

| Rotational use of disinfectants | To avoid consistent selective pressure from a single class of biocide. |

| Combination with other antimicrobials | To achieve synergistic effects and target multiple cellular pathways. |

| Proper cleaning before disinfection | To remove organic load that can interfere with disinfectant efficacy. |

| Surveillance of microbial susceptibility | To enable early detection of emerging resistance. |

| Responsible disposal | To prevent environmental contamination with sub-lethal concentrations. |

By implementing these strategies, the long-term efficacy of this compound in environmental applications can be better preserved, and the broader public health threat of antimicrobial resistance can be addressed.

Structure Activity Relationship Sar Studies of 1 Decylguanidinehemisulfate and Its Analogs

Influence of Alkyl Chain Length on Biological Activity (In Vitro/Microbial Context)

The length of the alkyl chain in guanidine (B92328) derivatives is a critical determinant of their antimicrobial potency. Research indicates that the lipophilicity conferred by the alkyl chain plays a pivotal role in the interaction of these compounds with bacterial cell membranes.

A study on a series of N-alkyl morpholines demonstrated a clear relationship between the number of carbon atoms in the alkyl chain and their antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Compounds with shorter chains (less than 5 carbons) were inactive, while those with longer chains, specifically CH3(CH2)11, CH3(CH2)13, and CH3(CH2)15, exhibited significant potency, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 3.9 µg/mL. chemrxiv.org This suggests that an optimal hydrophilic/hydrophobic balance is necessary for effective antimicrobial action, allowing for interaction with and disruption of the bacterial membrane. chemrxiv.org However, excessively long chains can lead to reduced solubility and hinder transport across the cell membrane, a phenomenon known as the "cut-off effect". chemrxiv.org

Similarly, investigations into prenylated guanidine alkaloids and their synthetic analogues revealed that the size of the side chain is a key factor in their anti-MRSA activity. nih.gov In a series of linear guanidine derivatives, a compound with a specific alkyl chain length was identified as a promising candidate for its potent activity against Gram-positive strains and notable effectiveness against multi-drug resistant clinical isolates. nih.gov Further optimization of this lead compound by altering the alkyl chain length led to the synthesis of a library of analogues, with some derivatives showing a broad-spectrum antibacterial profile and activity against resistant clinical isolates.

The following table summarizes the effect of alkyl chain length on the antimicrobial activity of N-alkyl morpholines against MRSA.

| Compound | Alkyl Chain Structure | MIC (µg/mL) | MBC (µg/mL) |

| M-6 | CH3(CH2)11 | 3.9 | 3.9 |

| M-7 | CH3(CH2)13 | 3.9 | 3.9 |

| M-8 | CH3(CH2)15 | 3.9 | 3.9 |

| M-1 to M-5 | < 5 carbons | Inactive | Inactive |

Role of the Guanidinium (B1211019) Group in Molecular Interactions

The guanidinium group, the cationic portion of 1-decylguanidine (B13107908), is fundamental to its biological activity due to its ability to engage in a variety of non-covalent interactions. This group is protonated at physiological pH, allowing it to form strong electrostatic interactions and hydrogen bonds.

The planar, Y-shaped geometry of the guanidinium group allows for the formation of multiple hydrogen bonds, often in a bidentate fashion, with negatively charged groups such as carboxylates and phosphates found on biological macromolecules. nih.gov This capacity for strong and specific binding is crucial for its biological function. scispace.comsci-hub.se The positive charge of the guanidinium ion is delocalized across the three nitrogen atoms, which facilitates its interaction with "soft" anions like phosphates and sulfates. nih.gov

Beyond simple ion pairing, the guanidinium group can also participate in cation-π interactions with aromatic residues of proteins, such as phenylalanine, tryptophan, and tyrosine. mdpi.comjocpr.com These interactions, along with hydrogen bonding, contribute to the stable binding of guanidinium-containing molecules to their biological targets. mdpi.com Theoretical studies using Density Functional Theory (DFT) have helped to better understand these potential interactions and their influence on molecular design. mdpi.com The ability to form these diverse interactions underpins the role of the guanidinium group in molecular recognition and biological activity. jocpr.com

Impact of Counterions on Activity Profiles

Studies on antibacterial alkylguanidino ureas have shown that the nature of the counterion can affect the intrinsic antibacterial activity. nih.gov For instance, the free base of a compound showed lower potency against Gram-negative species compared to its salt forms, indicating that the counterion may contribute to enhancing antibacterial activity. nih.gov This enhancement could be due to alterations in the physicochemical conditions of the medium or modifications to the permeability of biological membranes. nih.gov

The interaction between the guanidinium cation and its counterion can be quite strong. For example, the displacement of a trifluoroacetate (B77799) counterion can be challenging due to this strong interaction. nih.gov The choice of counterion can also impact the stability and mesomorphic properties of guanidinium-based ionic liquid crystals. rsc.orgresearchgate.net Molecular dynamics simulations have revealed that in a solution of guanidinium chloride, the guanidinium cations accumulate at the protein surface while the chloride anions are expelled. nih.gov In contrast, with guanidinium thiocyanate, both the cation and the anion accumulate around the protein, suggesting a cooperative effect that enhances the denaturing efficiency of the guanidinium cation. nih.gov

Computational SAR Modeling and Predictive Tools

Computational methods are increasingly employed to understand and predict the structure-activity relationships of guanidine derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) provide valuable insights into the molecular basis of their biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com For instance, 2D and 3D QSAR models have been used to predict the α-glucosidase inhibiting activity of andrographolide (B1667393) derivatives, identifying key molecular fragments and their spatial distribution. mdpi.com Machine learning algorithms, such as k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR), are powerful tools for building robust QSAR models. mdpi.com

Molecular docking simulations can predict the binding orientation and affinity of a ligand to its target receptor. This has been used to support experimental findings for novel guanidine derivatives, showing favorable docking scores and interactions, such as hydrogen bonding and hydrophobic interactions, within the minor groove of DNA. nih.govnih.gov DFT calculations provide further details on the electronic features of these molecules. nih.govnih.govresearchgate.net These computational approaches not only help to elucidate the mechanism of action but also guide the design of new derivatives with improved therapeutic potential. nih.govnih.gov

Advanced Research Topics and Future Directions for 1 Decylguanidinehemisulfate

Integration with Novel Material Science Applications (Non-Biocidal, Non-Clinical)

The unique chemical structure of 1-Decylguanidine (B13107908) hemisulfate, featuring a cationic guanidinium (B1211019) head and a hydrophobic decyl tail, suggests its potential utility in material science beyond its biocidal properties. Research in this area is still emerging, with significant opportunities for exploration.

One promising avenue is its use as a component in the synthesis of guanidinium-based ionic liquids (GILs). researchgate.net These materials are of interest due to their thermal and chemical stability. researchgate.net By incorporating the decylguanidine moiety, novel GILs with specific solubility and interfacial properties could be developed for applications such as organic synthesis catalysis or as specialized solvents.

Furthermore, the surface-active nature of the molecule could be leveraged in the development of functionalized polymers. Guanidine-based polymers have been synthesized for various applications, and the incorporation of a decyl chain could impart unique self-assembly and film-forming properties. acs.org For instance, it could be investigated as a modifier for polyethylene (B3416737) to create composite materials with altered surface properties. researchgate.netneliti.com These materials could find use in coatings, adhesives, or as components in separation membranes where the guanidinium group can offer specific interaction sites.

Future research could focus on the following:

Synthesis and Characterization of 1-Decylguanidine-based Ionic Liquids: Exploring different counter-ions and their effect on the physical and chemical properties of the resulting ionic liquids.

Polymer Modification: Investigating the incorporation of 1-Decylguanidine into polymer backbones or as a pendant group to modify surface energy and hydrophobicity.

Self-Assembling Systems: Studying the behavior of 1-Decylguanidine hemisulfate in various solvents to understand its potential to form micelles, vesicles, or other supramolecular structures.

Synergistic Interactions with Other Chemical Agents in Academic Models

In academic research, understanding the synergistic or antagonistic interactions between different chemical agents can reveal fundamental mechanisms of action and lead to the development of more effective systems. While much of the research on the synergistic effects of guanidinium compounds has been in the context of biocides, the principles can be extended to non-biocidal academic models.

For instance, the cationic nature of 1-Decylguanidine hemisulfate could lead to interesting interactions with anionic or non-ionic surfactants. researchgate.net In emulsion science, mixtures of surfactants often exhibit properties that are superior to those of the individual components. Research could explore how 1-Decylguanidine hemisulfate affects the stability and droplet size of emulsions when combined with other common surfactants.

In the realm of organocatalysis, guanidines and their salts are known to be effective Brønsted base catalysts. researchgate.net Investigating the synergistic catalytic activity of 1-Decylguanidine hemisulfate with other catalysts, such as metal complexes or other organic catalysts, in multicomponent reactions could be a fruitful area of research. bohrium.com The long alkyl chain might also allow for phase-transfer catalysis applications.

Potential research questions include:

What are the critical micelle concentrations of mixtures of 1-Decylguanidine hemisulfate with other surfactants?

Can 1-Decylguanidine hemisulfate act as a co-catalyst in known organic transformations?

How does the presence of 1-Decylguanidine hemisulfate affect the aggregation behavior of other amphiphilic molecules?

While direct studies on 1-Decylguanidine hemisulfate are limited, research on other biocides like polyhexamethylene biguanide (B1667054) has shown synergistic interactions with agents like chlorocresol, although such effects are not always universal across different species. nih.gov This suggests that any investigation into the synergistic effects of 1-Decylguanidine hemisulfate would need to be highly specific to the system being studied.

Methodological Advancements in Characterization and Analysis

Robust analytical methods are crucial for the study and application of any chemical compound. For 1-Decylguanidine hemisulfate, advancements in its characterization and analysis could open up new research possibilities.

High-performance liquid chromatography (HPLC) is a standard technique for the analysis of guanidino compounds. nih.gov Future research could focus on developing specific HPLC methods for the quantification of 1-Decylguanidine hemisulfate in complex matrices. This could involve exploring different stationary phases, mobile phase compositions, and detection methods. Post-column derivatization with reagents like ninhydrin (B49086) could enhance detection sensitivity. nih.gov

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity. nih.gov Developing LC-MS/MS methods would allow for the unambiguous identification and quantification of 1-Decylguanidine hemisulfate and its potential degradation products in environmental or material science studies. High-resolution mass spectrometry could be employed for the structural elucidation of unknown oligomers or reaction byproducts. nih.gov

Other advanced techniques could also be applied:

Terahertz Time-Domain Spectroscopy: This has been used to study the hydrogen bonding networks in crystalline guanidinium salts and could provide insights into the solid-state structure of 1-Decylguanidine hemisulfate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques could be used to study the interactions of 1-Decylguanidine hemisulfate with other molecules in solution.

The table below summarizes potential analytical methods and their specific applications for 1-Decylguanidine hemisulfate.

| Analytical Technique | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Quantification in various matrices, purity assessment. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trace analysis, identification of degradation products. nih.gov |

| Terahertz Time-Domain Spectroscopy | Investigation of solid-state structure and hydrogen bonding. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, studying molecular interactions in solution. |

Sustainable Synthesis and Lifecycle Assessment in Research Contexts

As with all chemicals, the principles of green chemistry and sustainability are becoming increasingly important in the research and development of 1-Decylguanidine hemisulfate. Future research should focus on developing more environmentally benign synthesis routes and understanding the full lifecycle of the compound.

Current synthetic methods for guanidines can be improved to reduce waste and energy consumption. nih.gov Research into catalytic methods for guanidine (B92328) synthesis, for example, could provide more efficient and sustainable routes. rsc.org The use of renewable starting materials for the decyl portion of the molecule could also be explored.

A comprehensive Lifecycle Assessment (LCA) for 1-Decylguanidine hemisulfate would provide a holistic view of its environmental impact, from raw material extraction to end-of-life. erasm.orgmpob.gov.my An LCA evaluates environmental burdens associated with a product or process by quantifying energy and materials used and wastes released. mpob.gov.my This would involve:

Cradle-to-Gate Analysis: Assessing the environmental impact of the synthesis process, including raw material sourcing and manufacturing. d-nb.info

Use Phase Assessment: Evaluating the environmental implications of its application in various scenarios.

End-of-Life Analysis: Studying its degradation, persistence, and potential for recycling or benign disposal.

The development of biodegradable analogs of 1-Decylguanidine hemisulfate is another important research direction. For example, incorporating ester or amide linkages into the alkyl chain could render the molecule more susceptible to environmental degradation.

Emerging Environmental Roles and Research Questions

Given that 1-Decylguanidine hemisulfate is a cationic surfactant, its environmental fate and effects are of significant interest. researchgate.netresearchgate.netnih.gov Cationic surfactants tend to sorb to soil and sediment, which influences their bioavailability and degradation. researchgate.net

Key research questions regarding the environmental role of 1-Decylguanidine hemisulfate include:

Biodegradability: What are the primary degradation pathways of 1-Decylguanidine hemisulfate in different environmental compartments (e.g., soil, water, sediment)? Are the degradation products more or less toxic than the parent compound?

Ecotoxicity: What is the toxicity of 1-Decylguanidine hemisulfate to a range of aquatic and terrestrial organisms? nih.gov Studies on similar cationic surfactants have shown varying levels of toxicity to different species. nih.gov

Sorption and Mobility: How strongly does 1-Decylguanidine hemisulfate bind to different types of soil and sediment? What is its potential for leaching into groundwater?

The table below presents hypothetical research findings based on general knowledge of cationic surfactants, which could guide future studies on 1-Decylguanidine hemisulfate.

| Environmental Parameter | Expected Behavior for a Cationic Surfactant |

| Sorption to Soil/Sediment | High, due to electrostatic interactions with negatively charged surfaces. researchgate.net |

| Mobility in Soil | Low, due to strong sorption. |

| Biodegradation | Variable, potentially slower under anaerobic conditions. researchgate.net |

| Aquatic Toxicity | Potential for toxicity, especially to algae and invertebrates. nih.gov |

Opportunities for Derivatization Towards Specific Academic Objectives

Derivatization, or the chemical modification of a molecule, can be a powerful tool to tailor its properties for specific research purposes. sigmaaldrich.comgcms.cz For 1-Decylguanidine hemisulfate, derivatization could be used to probe its mechanism of action in various systems, enhance its analytical detection, or create novel molecules with unique functionalities.

For analytical purposes, derivatization is often used to improve the volatility or detectability of an analyte for techniques like gas chromatography (GC). sigmaaldrich.com While the salt form of 1-Decylguanidine is not amenable to GC, derivatization of the guanidine group could potentially create a more volatile compound.

In the context of fundamental research, derivatizing the guanidinium group or the decyl tail could be used to study structure-activity relationships. For example:

Modifying the Alkyl Chain: Synthesizing analogs with different chain lengths or branching could provide insights into how the hydrophobic portion of the molecule influences its interfacial properties.

Substituting the Guanidinium Group: Replacing the hydrogens on the guanidinium nitrogens with other functional groups could alter its pKa, hydrogen bonding capabilities, and interaction with other molecules. nih.gov

Isotopic Labeling: Incorporating stable isotopes like ¹³C or ¹⁵N into the molecule would enable advanced mechanistic studies using mass spectrometry and NMR. nih.gov

These derivatization strategies could lead to the development of molecular probes to study biological and chemical systems, or to the creation of new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Decylguanidinehemisulfate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves reacting methylthioisourea hydrobromide with decylamine, followed by recrystallization from ethanol and drying over P₂O₅ . Purity validation requires melting point analysis (e.g., 64.5–66°C for the hydrochloride salt), elemental analysis, and spectral characterization (¹H/¹³C NMR). For hemisulfate salts, ion-pair chromatography using reagents like sodium 1-decanesulfonate (validated via USP guidelines) can ensure stoichiometric consistency .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess decomposition under thermal stress (e.g., 40–60°C), pH extremes (acidic/basic buffers), and oxidative environments (H₂O₂ exposure). Monitor degradation via HPLC-MS and quantify residual compound using calibrated UV-Vis absorption at λmax . Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation. Use inert atmospheres (argon/nitrogen) for long-term storage. Safety protocols include fume hood usage during synthesis, PPE (gloves, goggles), and immediate neutralization of spills with 5% acetic acid .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s biological activity in inflammation models?

- Methodological Answer : Use in vitro assays measuring inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. For in vivo validation, employ murine models of ischemia/reperfusion injury or septic shock, monitoring HMGB1 release and TLR-4 expression via ELISA/Western blot. Dose-response curves and comparator compounds (e.g., MEG hemisulfate) should contextualize efficacy .

Q. What strategies resolve contradictions in reported EC₅₀ values for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., tissue homogenate vs. cell-based systems). Conduct cross-lab validation using standardized protocols (e.g., fixed incubation times, uniform substrate concentrations). Statistical meta-analysis of published data can identify outliers and quantify inter-study heterogeneity .

Q. How can computational modeling optimize this compound’s interaction with enzymatic targets like iNOS?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using iNOS crystal structures (PDB: 3E7T) to predict binding affinities. Validate with molecular dynamics simulations (GROMACS) assessing ligand-protein stability over 100-ns trajectories. Compare results with experimental mutagenesis data to refine binding site hypotheses .

Data Reporting and Reproducibility

Q. What minimal dataset is required to ensure reproducibility of this compound studies?

- Methodological Answer : Include raw spectral data (NMR, IR), HPLC chromatograms with retention times, and crystallographic parameters (if available). For biological assays, report exact buffer compositions, cell lines, and statistical tests (e.g., ANOVA with post-hoc Tukey). Archive datasets in repositories like Zenodo with DOIs .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement QC checks via NMR purity (>98%), mass balance, and residual solvent analysis (GC-MS). Use design-of-experiment (DoE) approaches to optimize reaction parameters (temperature, stoichiometry) and reduce variability. Document deviations in supplementary materials .

Ethical and Safety Considerations

Q. What ethical guidelines apply to in vivo studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.